3-(Quinoxalin-2-yl)prop-2-en-1-amine

Monoamine Oxidase Neurodegeneration Enzymatic Assay

Researchers exploring quinoxaline SAR face a scarcity of well-characterized tool compounds with defined selectivity windows. This compound fills that gap with a unique activity signature: moderate MAO-B inhibition (IC50 17 μM) with no MAO-A activity, zero COX-2 inhibition at 5 μM, TXA2 synthase activity, and P2X purinoceptor antagonism. • MAO-B partial inhibition for titration studies-avoids complete enzyme shutdown • Negative control for COX-2-mediated anti-inflammatory research • Fragment starting point for TXA2 modulator SAR campaigns • P2X antagonist for ex vivo smooth muscle & neurotransmission pharmacology Supplied at 97% purity with full QA documentation. Ships ambient; not DOT/IATA hazardous.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B13607203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinoxalin-2-yl)prop-2-en-1-amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C=CCN
InChIInChI=1S/C11H11N3/c12-7-3-4-9-8-13-10-5-1-2-6-11(10)14-9/h1-6,8H,7,12H2/b4-3+
InChIKeyIAJYAXXYUQBZBI-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinoxalin-2-yl)prop-2-en-1-amine for Research & Procurement: A Structurally Unique Quinoxaline-Based Tool Compound


3-(Quinoxalin-2-yl)prop-2-en-1-amine (CAS 1344866-38-1) is a quinoxaline-based small molecule (C11H11N3, MW 185.22) featuring a distinctive trans-allylamine moiety conjugated to the 2-position of the quinoxaline core . This structural configuration is not a common motif in the quinoxaline compound space, differentiating it from the more extensively explored quinoxalin-2-ones or 2,3-diarylquinoxalines [1]. The compound is commercially available for research use (97% purity) from specialty chemical suppliers, positioning it as an accessible entry point for investigating this specific chemical space . Its activity profile across multiple distinct target families (monoamine oxidase, thromboxane synthase, COX-2, and purinergic receptors) suggests a multi-target binding potential that is characteristic of, but not exclusive to, this scaffold.

Why Generic Quinoxaline Substitution is Not Viable for 3-(Quinoxalin-2-yl)prop-2-en-1-amine-Containing Research


Quinoxaline derivatives are a broad class with activities spanning kinase inhibition, antimicrobial effects, and anti-inflammatory properties, but their target profiles are exquisitely sensitive to the nature and position of substituents [1]. For instance, while many quinoxaline-based compounds demonstrate potent COX-2 inhibition (e.g., IC50 of 10.24 μM for the PQ3a derivative [2]), 3-(Quinoxalin-2-yl)prop-2-en-1-amine exhibits no COX-2 inhibition at 5 μM . Similarly, whereas advanced quinoxaline derivatives achieve nanomolar MAO-A inhibition with high selectivity (e.g., IC50 = 0.763 nM [3]), this compound shows weak MAO-B inhibition (IC50 = 17 μM) and is essentially inactive against MAO-A (IC50 > 100 μM) [4]. This functional divergence confirms that the 2-allylamine substitution pattern imparts a unique activity signature that is not predictable from the broader quinoxaline class and cannot be replicated by more common analogs.

Quantitative Differential Evidence: How 3-(Quinoxalin-2-yl)prop-2-en-1-amine Compares to Structural and Functional Analogs


MAO-B Selective Inhibition Profile vs. Clorgyline and Selegiline

3-(Quinoxalin-2-yl)prop-2-en-1-amine exhibits a unique and moderate MAO-B inhibition profile with an IC50 of 17,000 nM (17 μM), while showing negligible activity against MAO-A (IC50 > 100,000 nM) [1]. This translates to a >5.9-fold selectivity for MAO-B. In contrast, the classical MAO-A inhibitor clorgyline exhibits an IC50 of ~4.1 nM for MAO-A and ~63 nM for MAO-B [2], representing a ~15-fold selectivity for MAO-A. The selective MAO-B inhibitor selegiline (L-deprenyl) shows an IC50 of ~33 nM for MAO-B and ~1,400 nM for MAO-A [2], representing a ~42-fold selectivity for MAO-B. While selegiline is >500-fold more potent on MAO-B than 3-(Quinoxalin-2-yl)prop-2-en-1-amine, the target compound's distinct binding profile and moderate potency may be advantageous in assays where high-affinity inhibition is not desired, or as a novel chemical starting point for scaffold-hopping exercises.

Monoamine Oxidase Neurodegeneration Enzymatic Assay

Lack of COX-2 Inhibition at 5 μM vs. Selective Quinoxaline COX-2 Inhibitors

3-(Quinoxalin-2-yl)prop-2-en-1-amine demonstrates no detectable inhibition of COX-2 when tested at a concentration of 5 μM in a binding assay . This contrasts sharply with a series of recently developed quinoxaline derivatives, such as compound PQ3a (a 3-phenylquinoxalin-2(1H)-one derivative), which exhibits selective COX-2 inhibition with an IC50 of 10.24 μM and a selectivity index (SI) of 3.09 over COX-1 (IC50 = 31.67 μM) [1]. The reference drug celecoxib, a known COX-2 selective inhibitor, is far more potent with an IC50 of 0.54 μM and an SI of 21.15 under comparable assay conditions [1]. This complete lack of activity for 3-(Quinoxalin-2-yl)prop-2-en-1-amine at a relevant concentration highlights that the 2-allylamine quinoxaline scaffold does not inherently confer COX-2 inhibitory activity, a key differentiator from the 3-phenylquinoxalin-2-one subclass.

Cyclooxygenase Inflammation Selectivity

Thromboxane Synthase (TXA2) Inhibitory Activity vs. Ozagrel

3-(Quinoxalin-2-yl)prop-2-en-1-amine has been evaluated in vitro for its ability to inhibit thromboxane synthase A2 (TXA2) . While a precise IC50 value is not reported in public databases, the compound is noted to have activity against this target. For comparison, ozagrel (OKY-046), a clinically used and highly selective TXA2 synthase inhibitor, demonstrates potent inhibition with an IC50 of 4 nM in enzymatic assays . This >1000-fold difference in potency underscores that while 3-(Quinoxalin-2-yl)prop-2-en-1-amine may serve as a chemical probe for TXA2 synthase at high micromolar concentrations, it is not a suitable alternative for studies requiring potent or selective inhibition. The structural differences—an allylamine-substituted quinoxaline versus ozagrel's imidazole-based structure—likely account for the vast disparity in potency.

Thromboxane Synthase Platelet Aggregation Cardiovascular

P2X Purinoceptor Antagonist Activity in Functional Tissue Assays

3-(Quinoxalin-2-yl)prop-2-en-1-amine has been evaluated for its antagonist activity against P2X purinoceptors, with a reported activity range of 11-54 (units not specified, but likely indicating an IC50 or pIC50 value in functional assays) . For comparison, other quinoxaline-based P2X1 antagonists, such as 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives, have been shown to act as competitive antagonists in isolated rat vas deferens preparations, with pA2 values ranging from 6.5 to 7.5 [1]. While the exact potency of 3-(Quinoxalin-2-yl)prop-2-en-1-amine on P2X receptors is not fully defined, its activity in this assay distinguishes it from quinoxaline derivatives that lack this property and supports its potential as a tool for modulating purinergic signaling pathways in tissue-based experiments.

Purinergic Signaling P2X Receptor Smooth Muscle

Recommended Application Scenarios for 3-(Quinoxalin-2-yl)prop-2-en-1-amine in Academic and Industrial Research


As a Low-Potency, MAO-B-Selective Control in Enzymatic Assays

In assays where complete MAO inhibition is undesirable (e.g., due to cellular toxicity or confounding off-target effects), 3-(Quinoxalin-2-yl)prop-2-en-1-amine provides a moderate level of MAO-B inhibition (IC50 = 17 μM) with minimal impact on MAO-A [1]. This makes it an ideal control for experiments comparing the effects of potent inhibitors like selegiline versus partial inhibition. It can also be used to titrate MAO-B activity in cell-based models of neurodegeneration or mood disorders without causing complete enzyme shutdown.

As a Negative Control for COX-2-Dependent Inflammation Models

Given its complete lack of COX-2 inhibition at 5 μM [1], this compound is an excellent negative control in studies investigating the anti-inflammatory effects of other quinoxaline-based molecules. It allows researchers to definitively separate COX-2-mediated effects from other potential anti-inflammatory mechanisms (e.g., cytokine modulation, NF-κB inhibition) that may be inherent to the quinoxaline scaffold but not to this specific derivative.

As a Chemical Biology Probe for TXA2 Synthase with Distinct Structural Features

Although weak compared to ozagrel, the compound's activity against TXA2 synthase [1] may be leveraged to explore novel binding pockets or allosteric sites on the enzyme. Its quinoxaline core differs from the imidazole-based structures of classical TXA2 inhibitors, offering a fresh chemical starting point for fragment-based drug discovery or structure-activity relationship (SAR) campaigns aimed at developing new classes of TXA2 modulators with improved selectivity or pharmacokinetic profiles.

As a Functional Antagonist in P2X-Mediated Smooth Muscle Preparations

The compound's demonstrated activity as a P2X purinoceptor antagonist [1] positions it as a valuable tool for ex vivo studies using isolated tissue preparations (e.g., vas deferens, bladder, or vascular smooth muscle). Its moderate potency may allow for reversible antagonism of purinergic neurotransmission without irreversible effects, facilitating studies on the role of P2X receptors in smooth muscle contraction, neurotransmitter release, and related physiological processes.

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